molecular formula C7H10N2O2 B13581829 2,7-Diazaspiro[4.4]nonane-1,3-dione

2,7-Diazaspiro[4.4]nonane-1,3-dione

Cat. No.: B13581829
M. Wt: 154.17 g/mol
InChI Key: VCXLPWQUPBNBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.4]nonane-1,3-dione is a heterocyclic compound characterized by a spirocyclic structure containing two nitrogen atoms and two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonane-1,3-dione typically involves the reaction of aliphatic y,y’-dihydroxy ketones with hydrobromic acid, followed by refluxing with potassium carbonate solution . Another method involves the use of N-Boc protected pyrrolidone as a starting material, which undergoes a series of reactions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diazaspiro[4.4]nonane-1,3-dione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical and biological properties.

Biological Activity

2,7-Diazaspiro[4.4]nonane-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and bone health. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H10_{10}N2_2O2_2·HCl, with a molecular weight of approximately 190.63 g/mol . The compound features a spirocyclic structure that incorporates two nitrogen atoms within its framework, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to inhibit osteoclast activity, thereby preventing bone loss without adversely affecting bone formation . This mechanism is crucial for developing treatments for conditions like osteoporosis.

Anticancer Properties

Research indicates that derivatives of 2,7-Diazaspiro[4.4]nonane exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, some derivatives have been identified as inhibitors of human DOCK5, which plays a role in cancer cell migration .

Osteoclast Inhibition

A significant study demonstrated that certain derivatives of 2,7-Diazaspiro[4.4]nonane effectively inhibited both mouse and human osteoclast activities. The compound E197 was particularly notable for preventing pathological bone loss in ovariectomized mice without impairing bone formation . This suggests potential applications in treating osteoporosis.

Table 1: Biological Activity Summary

Compound Biological Activity Mechanism Study Reference
E197Osteoclast inhibitionPrevents bone loss without affecting formation
E202Similar to E197Directly inhibits DOCK5 activity
E73Weaker inhibitorAffects Rac activity in osteoclasts

Case Study: Osteoporosis Treatment

In a preclinical study involving ovariectomized mice, the administration of compound E197 resulted in significant reductions in osteoclast-mediated bone resorption while maintaining normal osteoblast function. The study highlighted the potential of this compound as a lead candidate for developing anti-osteoporotic drugs targeting osteoclast adhesion mechanisms .

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-3-7(6(11)9-5)1-2-8-4-7/h8H,1-4H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXLPWQUPBNBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.